Cas no 1823442-80-3 (4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

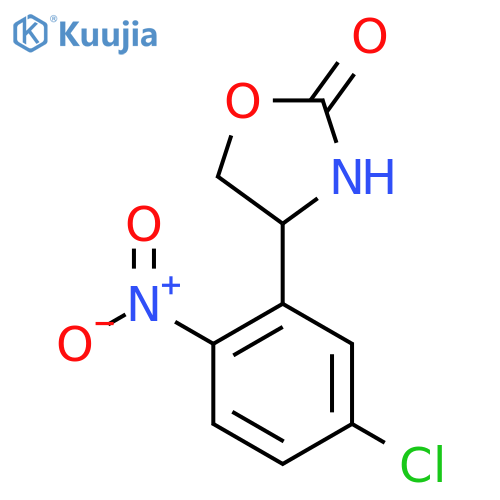

1823442-80-3 structure

商品名:4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one

4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- EN300-1681015

- 1823442-80-3

- 4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one

- 4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one

-

- インチ: 1S/C9H7ClN2O4/c10-5-1-2-8(12(14)15)6(3-5)7-4-16-9(13)11-7/h1-3,7H,4H2,(H,11,13)

- InChIKey: KUEVBIUVYAXARJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C1COC(N1)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 242.0094344g/mol

- どういたいしつりょう: 242.0094344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1681015-5.0g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1681015-0.25g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 0.25g |

$985.0 | 2023-09-20 | ||

| Enamine | EN300-1681015-1.0g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1681015-0.1g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 0.1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1681015-10g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 10g |

$4606.0 | 2023-09-20 | ||

| Enamine | EN300-1681015-10.0g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1681015-5g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 5g |

$3105.0 | 2023-09-20 | ||

| Enamine | EN300-1681015-1g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 1g |

$1070.0 | 2023-09-20 | ||

| Enamine | EN300-1681015-0.05g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 0.05g |

$900.0 | 2023-09-20 | ||

| Enamine | EN300-1681015-0.5g |

4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |

1823442-80-3 | 0.5g |

$1027.0 | 2023-09-20 |

4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1823442-80-3 (4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬